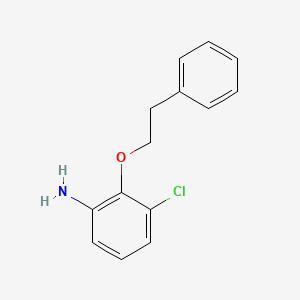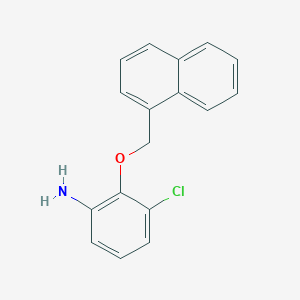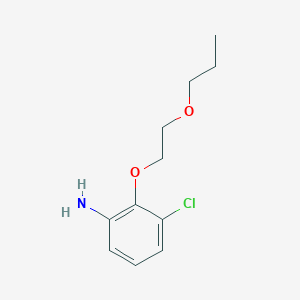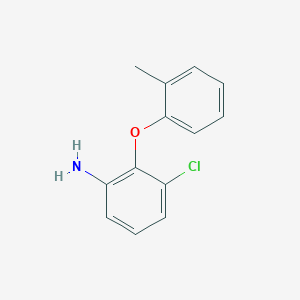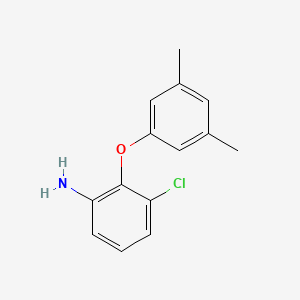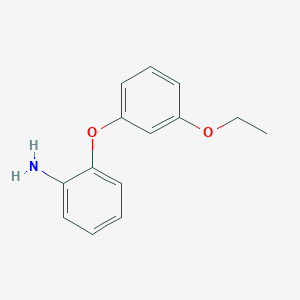
2-(3-Ethoxyphenoxy)aniline
Descripción general
Descripción
“2-(3-Ethoxyphenoxy)aniline” is a biochemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a similar compound “2-(3-Methoxyphenoxy)aniline” has been synthesized using palladium 10% on activated carbon in ethyl acetate at 20°C for 2 hours . The yield was 98% . The reaction conditions and steps might be similar for “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an aniline group and an ethoxyphenoxy group . The PubChem CID for this compound is 26189135 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.27 and a molecular formula of C14H15NO2 . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Catalysis and Synthesis of Organic Compounds The catalytic properties of certain compounds, including those related to 2-(3-Ethoxyphenoxy)aniline, have been explored in the synthesis of organic compounds such as arylamides, which are crucial in producing organic azo pigments, medicines, and pesticides. For instance, the use of phosphorus trichloride as an effective catalyst has been demonstrated in the synthesis of 3-hydroxy-2-naphthoic acid anilide, highlighting the importance of selecting suitable catalysts for achieving high-quality yields under relatively mild conditions (Shteinberg, 2022).
Development of Novel Synthetic Methods Innovative synthetic methods have been developed for the production of 2-aminophenols and heterocycles, critical in pharmaceutical and material sciences. These methods involve Ru-catalyzed C-H mono- and dihydroxylation of anilides, showcasing excellent reactivity, regioselectivity, and functional group tolerance, leading to high yields of desired products (Yang et al., 2013).
Material Science and Corrosion Inhibition Research has also been directed towards the development of materials for corrosion inhibition. Aniline and its derivatives, including those related to this compound, have been utilized in synthesizing well-dispersible copolymers, such as aniline/p-phenylenediamine copolymers. These materials have shown potential in creating protective coatings for metals, offering good corrosion resistance in various corrosive environments (Fu et al., 2013).
Chemical Structure and Electronic Properties The impact of ligand substituent coordination on the geometry and electronic structure of metal complexes has been a subject of interest. Studies involving derivatives of this compound have contributed to understanding the coordination chemistry and magnetic properties of Cu(II)-diradical complexes, revealing insights into the molecular structure and paramagnetic centers, which have implications for designing magnetic materials and catalysts (Rakshit et al., 2014).
Direcciones Futuras
While specific future directions for “2-(3-Ethoxyphenoxy)aniline” were not found, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, finding versatile ways to synthesize anilines from abundant chemicals is of great interest .
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Ethoxyphenoxy)aniline is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein that is essential for DNA replication and repair . It forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes .
Mode of Action
This compound interacts with PCNA through an area called the PIP-box (PCNA Interacting Protein box) . For example, PCNA interacts with DNA polymerase Pol δ, positioning Pol δ’s catalytic core above the PCNA ring and allowing DNA double helix to be nearly perpendicular to the PCNA trimeric pore surface for interaction with Pol δ .
Biochemical Pathways
The compound affects essential cellular processes, including DNA replication, cell cycle control, and DNA damage repair, which are fundamental to the proliferation and survival of cancer cells .
Pharmacokinetics
It is known that the compound is developed as a lead compound based on aoh1160, exhibiting improved solubility and maintaining the same mechanism of action as aoh1160 .
Result of Action
The compound’s action results in selective killing of cancer cells. For example, AOH1160 demonstrated selective killing of neuroblastoma (NB) cells while showing no significant toxicity to non-malignant cells .
Action Environment
Environmental factors such as soil composition can influence the action of aniline compounds . For example, hydrophobic organic compounds (HOCs) like aniline are readily adsorbed into soil, which is a complex organic compound . The adsorption behavior of HOCs in soil significantly affects their migration and transformation in the natural environment .
Análisis Bioquímico
Biochemical Properties
2-(3-Ethoxyphenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aniline dioxygenase, an enzyme that metabolizes aniline via the ortho-cleavage pathway of catechol . This interaction is crucial for the degradation of aniline and its derivatives, highlighting the importance of this compound in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that aniline derivatives, including this compound, can exhibit cytotoxic effects on different cell types . These effects are particularly notable in mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the interaction with aniline dioxygenase involves the hydroxylation and deamination of aniline, which are critical steps in its metabolic pathway . These interactions underscore the compound’s role in modulating biochemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound’s effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with toxic or adverse effects observed at high doses . These findings are important for determining safe and effective dosage levels for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized via the ortho-cleavage pathway of catechol, a process facilitated by aniline dioxygenase . This pathway is crucial for the degradation of aniline and its derivatives, highlighting the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and optimizing its use in research.
Propiedades
IUPAC Name |
2-(3-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVQNBXIXLQZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306686 | |
| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-45-0 | |
| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B3171928.png)
![3-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3171931.png)
![3-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3171938.png)
![3-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3171945.png)
![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
